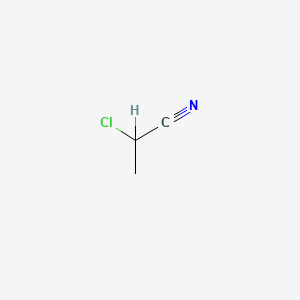
1,2,3,8-Tetrachlorodibenzofuran
Overview
Description
1,2,3,8-Tetrachlorodibenzofuran (TCDF) is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .
Synthesis Analysis
The major sources of PCDFs are incineration and thermal decomposition of waste materials involving chlorine as well as natural combustion processes . Theoretical insights into the reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated .Molecular Structure Analysis
The molecular formula of 1,2,3,8-Tetrachlorodibenzofuran is C12H4Cl4O . The InChI identifier is InChI=1S/C12H4Cl4O/c13-5-1-2-8-6 (3-5)10-9 (17-8)4-7 (14)11 (15)12 (10)16/h1-4H .Chemical Reactions Analysis
The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products . The reaction of the TCDF with hydrogen peroxide (H2O2) and its anion has been investigated theoretically .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,8-Tetrachlorodibenzofuran is 306.0 g/mol . The XLogP3 is 6.2 .Scientific Research Applications
Environmental Detoxification and Bioremediation
- Dechlorination and Detoxification by Mixed Cultures : A study highlighted the dechlorination of hexachlorodibenzofuran to less chlorinated and therefore less toxic congeners by a mixed culture containing Dehalococcoides ethenogenes strain 195. This process did not produce the highly toxic 2,3,7,8-substituted congeners, representing a significant detoxification pathway for polychlorinated dibenzofurans in the environment (Liu & Fennell, 2008).
Chemical Analysis and Environmental Monitoring
- Comprehensive Two-Dimensional GC Analysis : Research on the separation of tetrachloronaphthalene isomers using comprehensive two-dimensional gas chromatography provides insights into analyzing complex mixtures containing chlorinated compounds, including polychlorinated dibenzofurans (Łukaszewicz et al., 2007).
Toxicology and Human Health Impact
Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds : The World Health Organization reevaluation of toxic equivalency factors (TEFs) for dioxin-like compounds, including polychlorinated dibenzofurans, underscores the importance of understanding the relative toxicity of these compounds to assess human and environmental health risks (van den Berg et al., 2006).
Biosorption by Microorganisms : A study on the adsorption of tetrachlorodibenzo-p-dioxin and polychlorinated dibenzofurans by Bacillus pumilus indicates potential biological mechanisms for the removal or sequestration of these toxic compounds from the environment (Hong, Hwang, & Chang, 2000).
Aryl Hydrocarbon Receptor Targeting for Cancer Therapy : Exploration of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and its analogs as agonists for the aryl hydrocarbon receptor (AhR) in the treatment of estrogen receptor-negative breast cancer highlights a potential therapeutic application of understanding the biochemical pathways affected by polychlorinated dibenzofurans (Zhang et al., 2009).
Mechanistic Studies and Chemical Transformations
- Reaction Mechanism and Kinetics with Hydrogen Peroxide : A theoretical study on the degradation mechanism of 2,3,7,8-tetrachlorodibenzofuran by hydrogen peroxide provides insights into the atmospheric chemical transformations of chlorinated dibenzofurans, which is crucial for understanding their persistence and fate in the environment (Bai et al., 2019).
Safety And Hazards
Future Directions
Theoretical insights into the reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated . The present findings can enable us to better understand the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .
properties
IUPAC Name |
1,2,3,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-8-6(3-5)10-9(17-8)4-7(14)11(15)12(10)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRHGKKSHJMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017148 | |
| Record name | 1,2,3,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,8-Tetrachlorodibenzofuran | |
CAS RN |
62615-08-1 | |
| Record name | 1,2,3,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062615081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M7P5DD9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)
![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)





![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)

